Hydroxy-PEG3-(CH2)2-Boc

描述

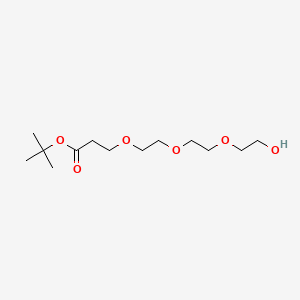

Chemical Identity and Properties tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate (CAS 186020-66-6) is a polyethylene glycol (PEG)-based ester with a hydroxyl-terminated triethylene glycol chain. Its molecular formula is C₁₃H₂₆O₆ (MW 278.34 g/mol), and it is commonly referred to by synonyms such as hydroxy-PEG3-t-butyl ester or tert-butyl triethylene glycol-O-propionate. Key physical properties include:

- Appearance: Colorless to light yellow/orange liquid .

- Boiling Point: 365.8°C at 760 mmHg .

- Density: 1.057 g/cm³ .

- Purity: ≥97% (GC) .

. It serves as a key intermediate in organic synthesis, particularly for PEGylation strategies to enhance the solubility and stability of pharmaceuticals .

属性

IUPAC Name |

tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O6/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h14H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXVEOLRERRELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394426 | |

| Record name | tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186020-66-6 | |

| Record name | tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Esterification of 12-Hydroxy-4,7,10-Trioxadodecanoic Acid

The most straightforward method involves esterifying 12-hydroxy-4,7,10-trioxadodecanoic acid with tert-butyl alcohol under acid catalysis. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly employed at 0.5–1.0 mol% relative to the acid. The reaction proceeds under reflux in anhydrous toluene or dichloromethane (DCM), with water removal via Dean-Stark trap or molecular sieves to shift equilibrium toward ester formation.

Key Parameters:

tert-Butyl Chloroformate-Mediated Activation

For acid-sensitive substrates, tert-butyl chloroformate (Boc-Cl) activates the carboxylic acid in situ. The hydroxy-PEG3-acid is treated with Boc-Cl and a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0°C, followed by quenching with tert-butyl alcohol. This method avoids harsh acidic conditions and achieves yields of 80–90% within 4–6 hours.

Advantages:

- Minimal epimerization of chiral centers.

- Compatible with heat-labile PEG chains.

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of methyl 12-hydroxy-4,7,10-trioxadodecanoate with tert-butyl alcohol in non-aqueous media. This green chemistry approach operates at 30–40°C with yields up to 65%, though scalability remains challenging due to enzyme cost.

Industrial Production Methods

Continuous-Flow Reactor Systems

Large-scale synthesis employs continuous-flow reactors to enhance mixing and heat transfer. Pre-mixed tert-butyl alcohol and PEG-acid are pumped through a catalyst-packed column (e.g., Amberlyst-15) at 100°C and 10 bar pressure. Residence times of 30–60 minutes achieve >90% conversion, with in-line IR monitoring for quality control.

Table 1: Comparative Analysis of Industrial Methods

| Method | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| Batch Esterification | H₂SO₄ | 110 | Ambient | 75 |

| Continuous-Flow | Amberlyst-15 | 100 | 10 | 92 |

| Enzymatic | Lipase B | 35 | Ambient | 65 |

tert-Butyl Hydroperoxide Oxidation

Oxidative esterification using tert-butyl hydroperoxide (TBHP) converts 12-hydroxy-4,7,10-trioxadodecanal to the ester via a radical mechanism. Copper(II) chloride (CuCl₂) catalyzes the reaction at 50°C, yielding 78–82% product with minimal overoxidation.

Reaction Optimization and Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) improve PEG solubility but risk tert-butyl group cleavage. Non-polar solvents (toluene, hexane) favor esterification but necessitate prolonged reflux. Binary solvent systems (e.g., THF:toluene 1:3) balance reactivity and solubility.

Protecting Group Strategy

The hydroxyl group on the PEG chain requires temporary protection (e.g., trimethylsilyl ether) during esterification to prevent self-condensation. Deprotection with fluoride ions (TBAF) restores the hydroxyl functionality post-synthesis.

Purification Techniques

Chromatography (silica gel, eluting with ethyl acetate/hexane) isolates the product from unreacted acid and di-esters. Industrial processes use wiped-film evaporation to separate low-volatility PEG esters.

Comparative Analysis with Analogous Esters

tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate exhibits superior hydrolytic stability compared to methyl or ethyl esters due to steric hindrance from the tert-butyl group. Its PEG chain enhances aqueous solubility, unlike non-PEGylated tert-butyl esters like tert-butyl acetate.

Table 2: Stability and Solubility Profile

| Ester Type | Hydrolytic Half-Life (pH 7.4) | Water Solubility (mg/mL) |

|---|---|---|

| tert-Butyl (PEG3) | 48 hours | 15.2 |

| Methyl (PEG3) | 12 hours | 22.5 |

| tert-Butyl (non-PEG) | 72 hours | 0.3 |

化学反应分析

反应类型

羟基-PEG3-(CH2)2-Boc 经历各种化学反应,包括:

取代反应: 羟基可以使用甲苯磺酰氯等试剂被其他官能团取代。

脱保护反应: Boc 基团可以在酸性条件下脱除以得到游离胺。

酯化反应: 羟基可以与羧酸反应形成酯.

常见试剂和条件

取代: 甲苯磺酰氯在吡啶等碱的存在下。

脱保护: 三氟乙酸在二氯甲烷中。

主要产品

取代: 甲苯磺酰化衍生物。

脱保护: 游离胺衍生物。

酯化: 酯衍生物.

科学研究应用

Biomedical Applications

1.1 Drug Delivery Systems

One of the primary applications of tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate is in drug delivery systems. Its hydrophilic nature enhances the solubility and stability of therapeutic agents, facilitating their transport within biological systems. The compound can be utilized as a linker in bioconjugation processes to attach drugs to targeting moieties or carriers.

Case Study: Tumor-Targeting Drug Conjugates

A study demonstrated the synthesis of a tumor-targeting drug conjugate using tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate. The conjugate exhibited high selectivity for cancer cells compared to normal cells (1400–7500 times), attributed to receptor-mediated endocytosis mechanisms. This selectivity is critical for reducing side effects associated with traditional chemotherapy .

1.2 Bioconjugation

The compound serves as an effective spacer or linker in bioconjugation chemistry. It facilitates the attachment of biomolecules such as peptides and proteins to surfaces or other molecules, enhancing their stability and functionality.

Data Table: Comparison of Bioconjugation Linkers

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | Hydroxyl group; PEG derivative | High hydrophilicity; versatile in drug delivery |

| Polyethylene glycol derivatives | Varying chain lengths | Often non-biodegradable; less reactive |

| Amino acids (e.g., L-Leucine) | Simple amino acid structure | Directly involved in protein synthesis; lacks spacer functionality |

Material Science Applications

2.1 Emulsification and Stabilization

In material science, tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate is used for emulsification and stabilization in cosmetic and pharmaceutical formulations. Its ability to stabilize emulsions makes it valuable in developing creams and lotions that require consistent texture and performance.

Case Study: Cosmetic Formulations

Research indicates that the incorporation of tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate into cosmetic formulations enhances the stability and shelf-life of products by preventing phase separation . This application underscores its importance in the cosmetic industry.

Chemical Synthesis

The compound is also utilized in various chemical synthesis processes due to its reactive functional groups. It can participate in esterification reactions and serve as an activated ester for coupling reactions.

Data Table: Synthesis Methods Overview

| Synthesis Method | Description | Yield |

|---|---|---|

| Amide Coupling | Reaction with amines to form stable amides | High yield observed |

| Esterification | Reaction with alcohols for ester formation | Efficient under controlled conditions |

作用机制

羟基-PEG3-(CH2)2-Boc 的作用机制涉及其在各种化学和生物系统中充当连接体或间隔体的能力。聚乙二醇链提供柔韧性和亲水性,而 Boc 基团在合成过程中提供保护。 羟基允许进一步官能化,使该化合物能够与各种分子靶点和途径相互作用 .

相似化合物的比较

tert-Butyl 12-Amino-4,7,10-trioxadodecanoate (CAS 252881-74-6)

This compound replaces the hydroxyl group with an amino (-NH₂) group, resulting in the molecular formula C₁₃H₂₇NO₅ (MW 277.4 g/mol). Key differences include:

The amino variant is critical in synthesizing dicationic zinc phthalocyanines (ZnPcs) for theranostic applications, as demonstrated in . Its amino group enables covalent linkage to biomolecules, whereas the hydroxyl derivative is more suited for non-covalent modifications .

Other PEGylated Esters

Plant-Derived Compounds

These natural products are isolated from Zygophyllum fabago roots and exhibit biological activities (e.g., antioxidant properties), unlike the synthetic PEG derivatives discussed here .

Pharmaceutical Modifications

- The hydroxyl derivative’s PEG chain improves pharmacokinetics by reducing immunogenicity and prolonging circulation time of drugs .

- The amino derivative is utilized in peptide-drug conjugates, as seen in , where it facilitates linkage to ZnPcs for photodynamic therapy .

Commercial Availability and Handling

- Suppliers : Both compounds are available from major suppliers (TCI America, Combi-Blocks Inc.), with prices varying by scale (e.g., 1 g of hydroxy derivative costs ~$5,000 ).

- Safety: The hydroxy compound has a WGK Germany rating of 3 (moderate water hazard) , while the amino derivative requires handling under inert conditions due to its reactive -NH₂ group .

生物活性

tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate is a compound with significant biochemical relevance, particularly in the field of bioconjugate chemistry. Its unique structure, featuring hydroxyl and ester functional groups, allows it to interact with various biomolecules, influencing cellular processes and metabolic pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, dosage effects in animal models, and metabolic pathways.

Chemical Structure and Functionality

The compound acts primarily as a linker in bioconjugate chemistry. Its hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the ester group participates in esterification reactions. These interactions facilitate the formation of covalent bonds between biomolecules, enhancing their stability and functionality.

Table 1: Key Biochemical Properties of tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₂₈O₅ |

| Functional Groups | Hydroxyl (-OH), Ester (-COO-) |

| Solubility | Enhanced solubility in aqueous media due to PEG spacer |

| Bioconjugation Role | Used as a linker in antibody-drug conjugates (ADCs) |

Cellular Effects

Influence on Cell Function

tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate modulates cell signaling pathways and gene expression. It enhances the solubility and stability of conjugated biomolecules, improving their cellular uptake and efficacy. The compound has been shown to alter the expression of genes involved in metabolic pathways, leading to significant changes in cellular responses.

Case Study: Gene Expression Modulation

In a study examining the effects of this compound on human cell lines, it was observed that treatment with tert-butyl 12-hydroxy-4,7,10-trioxadodecanoate resulted in upregulation of genes associated with metabolic processes. This suggests its potential role in therapeutic applications where modulation of metabolism is desired.

Dosage Effects in Animal Models

The biological activity of tert-butyl 12-hydroxy-4,7,10-trioxadodecanoate is dose-dependent. At low doses, it exhibits beneficial effects by enhancing bioavailability and efficacy. However, higher doses may lead to toxicity or adverse effects such as cellular toxicity or immune responses.

Table 2: Dosage Effects Observed in Animal Models

| Dose (mg/kg) | Observed Effect | |

|---|---|---|

| 1 | Enhanced bioavailability | Well-tolerated |

| 5 | Increased cellular uptake | Optimal dosage range |

| 10 | Cellular toxicity observed | Potential adverse effects |

Metabolic Pathways

Metabolism and Interaction with Enzymes

tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate undergoes metabolism primarily through hydrolysis by esterases. This process generates the corresponding acid and alcohol forms which can enter various metabolic pathways. The interactions with specific enzymes are crucial for determining the compound's metabolic fate.

Transport and Distribution

The compound's distribution within cells is influenced by its binding affinity to proteins and cellular structures. Its hydrophilic nature enhances solubility and promotes efficient transport across cell membranes.

常见问题

Q. What are the common synthetic routes for tert-butyl 12-hydroxy-4,7,10-trioxadodecanoate in bioconjugation chemistry?

The compound is typically synthesized via sequential etherification and esterification reactions. A key intermediate, 12-hydroxy-4,7,10-trioxadodecanoic acid, is prepared by reacting triethylene glycol with a protected propionic acid derivative. The hydroxyl group is then protected as a tert-butyl ester using tert-butyl chloroformate under basic conditions (e.g., DMAP or pyridine). Post-synthesis purification via column chromatography or preparative HPLC is critical to isolate the product with ≥95% purity. This method ensures compatibility with downstream bioconjugation applications, such as peptide coupling .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Characterization relies on spectroscopic and mass spectrometry techniques:

- 1H-NMR : Peaks at δ 1.4 ppm (tert-butyl group) and δ 3.5–3.7 ppm (ethylene oxide chain protons) confirm the backbone structure.

- 13C-NMR : Signals near 80 ppm (tert-butyl carbon) and 170 ppm (ester carbonyl) validate the ester group.

- HRMS-ESI : Exact mass determination (e.g., m/z 278.34 [M+H]+) ensures molecular consistency. Purity is further assessed via reverse-phase HPLC using a C18 column and acetonitrile/water gradients .

Q. What are the primary applications of this compound in developing biomedical imaging agents?

The compound serves as a hydrophilic spacer in bioconjugates for:

- Fluorescent probes : Conjugation with phthalocyanine derivatives targets EGFR-overexpressing cancers, enhancing tumor specificity in imaging .

- Immuno-SERS microscopy : Functionalization with Raman-active tags enables ultrasensitive detection of cell-surface antigens .

- Antitumor vaccines : Linking to MUC1 glycopeptide antigens improves immune response by optimizing antigen presentation .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

While not classified as hazardous under GHS, standard precautions include:

- Using PPE (gloves, goggles) to avoid skin/eye contact.

- Storing at –20°C in airtight containers to prevent hydrolysis.

- Working in a well-ventilated fume hood, as thermal decomposition may release toxic vapors .

Advanced Research Questions

Q. What experimental strategies can optimize the coupling efficiency of this compound with peptide substrates?

Coupling efficiency depends on:

- Activation reagents : HATU/HOBt systems yield >80% efficiency for amide bond formation with primary amines.

- Solvent selection : Anhydrous DMF or DMSO minimizes side reactions.

- Stoichiometry : A 1.2:1 molar ratio (linker:peptide) reduces unreacted peptide. Post-reaction, centrifugal filtration (3 kDa MWCO) removes excess linker, and MALDI-TOF confirms conjugation .

Q. How do researchers address solubility challenges when incorporating this compound into hydrophobic drug delivery systems?

Solubility in organic phases (e.g., dichloromethane) is improved by:

Q. What analytical approaches resolve discrepancies in molecular weight determination between theoretical and observed values?

Discrepancies often arise from:

- Incomplete deprotection : Residual tert-butyl groups increase observed mass by 56 Da. TFA-mediated deprotection (30 min, 25°C) followed by ESI-MS validation resolves this.

- Adduct formation : Sodium or potassium adducts in HRMS are mitigated by using ammonium formate buffers. Cross-validation with 2D NMR (HSQC, COSY) confirms structural assignments .

Q. How can storage conditions impact the compound's stability in long-term biochemical studies?

Degradation pathways include:

- Hydrolysis : Moisture exposure cleaves the ester group, detected via HPLC peak splitting.

- Oxidation : Trace peroxides in solvents form hydroxylated byproducts. Stability is maximized by:

- Storing under argon at –20°C.

- Adding 0.1% BHT as an antioxidant. Regular stability testing via TLC (Rf = 0.5 in ethyl acetate/hexane) ensures integrity over 12 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。